5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole
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Overview
Description
5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a complex arrangement of functional groups, including a dichlorobenzoyl moiety, an imidazo[2,1-b][1,3]thiazole core, and a phenyl group. Its intricate structure makes it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole typically involves multiple steps, starting with the preparation of the imidazo[2,1-b][1,3]thiazole core This core can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or imidazo[2,1-b][1,3]thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-methylimidazo[2,1-b][1,3]thiazole
- 5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-ethylimidazo[2,1-b][1,3]thiazole
Uniqueness
Compared to similar compounds, 5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole stands out due to its specific substitution pattern and the presence of the phenyl group
Properties
IUPAC Name |
[(E)-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino] 3,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N3O2S/c20-14-7-6-13(10-15(14)21)18(25)26-22-11-16-17(12-4-2-1-3-5-12)23-19-24(16)8-9-27-19/h1-11H/b22-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZCOAZDTCAAEZ-SSDVNMTOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOC(=O)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OC(=O)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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